8-Methylnona-1,3,8-triene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
109307-86-0 |
|---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
8-methylnona-1,3,8-triene |
InChI |
InChI=1S/C10H16/c1-4-5-6-7-8-9-10(2)3/h4-6H,1-2,7-9H2,3H3 |
InChI Key |
BOVRIGUOHDFQIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCCC=CC=C |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Acyclic Trienes
Strategies for the Stereoselective Construction of Conjugated Triene Frameworks
The controlled formation of the conjugated π-system in acyclic trienes presents a considerable synthetic challenge. Modern organic synthesis has produced a variety of powerful tools to address this, primarily relying on transition metal-catalyzed cross-coupling reactions and classic olefination strategies. These methods offer distinct advantages in terms of stereoselectivity and functional group tolerance, allowing for the precise construction of the desired triene architecture.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal catalysis has revolutionized the formation of carbon-carbon bonds, providing efficient pathways for the synthesis of conjugated systems. Palladium, ruthenium, and cobalt catalysts are at the forefront of these methodologies, each offering unique reactivity profiles for the construction of triene frameworks.
Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for the synthesis of conjugated polyenes. acs.org These reactions involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a palladium catalyst. wikipedia.orgwikipedia.org The choice of coupling partners and reaction conditions allows for a high degree of control over the stereochemistry of the resulting double bonds.
The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgnih.govopenochem.org This reaction proceeds under mild conditions and is a powerful tool for the formation of C(sp²)–C(sp²) bonds, which are central to the triene backbone. The general mechanism involves oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com
The Suzuki coupling employs organoboron reagents, such as boronic acids or esters, which are advantageous due to their stability to air and moisture and low toxicity. wikipedia.orglibretexts.org The reaction is typically carried out in the presence of a base, which activates the boronic acid for transmetalation. The Suzuki reaction is highly stereospecific, with the configuration of the starting materials being retained in the product. wikipedia.org
The Heck reaction involves the coupling of an unsaturated halide or triflate with an alkene in the presence of a base and a palladium catalyst. wikipedia.orgacs.orgorganic-chemistry.org This reaction is particularly useful for the formation of substituted alkenes and has been adapted for the synthesis of conjugated dienes and trienes. acs.org An efficient 1,4-palladium migration/Heck sequence has been developed for the highly stereoselective synthesis of trisubstituted 1,3,5-trienes. nih.govrsc.org
The Stille reaction utilizes organotin reagents (stannanes) as the organometallic component. nih.govwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to a wide range of reaction conditions. wikipedia.org However, the toxicity of tin compounds is a significant drawback. wikipedia.org The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
A hypothetical retrosynthetic analysis for 8-Methylnona-1,3,8-triene using these methods could involve the coupling of a C6 diene fragment with a C4 fragment. For instance, a Negishi or Suzuki coupling could be envisioned between a (1E,3E)-hexa-1,3-dienylmetal species and 3-bromo-3-methylbutene.
| Palladium-Catalyzed Reaction | Organometallic Reagent | Electrophile | Key Advantages |
| Negishi Coupling | Organozinc | Organic Halide/Triflate | High reactivity, functional group tolerance, mild conditions. wikipedia.orgnih.govopenochem.org |
| Suzuki Coupling | Organoboron | Organic Halide/Triflate | Stability of reagents, low toxicity, stereospecificity. wikipedia.orglibretexts.org |
| Heck Reaction | Alkene | Unsaturated Halide/Triflate | Forms substituted alkenes, applicable to triene synthesis. wikipedia.orgacs.orgorganic-chemistry.org |
| Stille Reaction | Organotin | Organic Halide/Triflate | Stability of reagents to various conditions. nih.govwikipedia.org |
Ruthenium catalysts have emerged as powerful tools for various organic transformations, including alkene and alkyne couplings. While rhodium-catalyzed dimerization of allenes to form cross-conjugated trienes has been reported, the specific application of ruthenium for the cross-dimerization to form acyclic trienes is less documented in the readily available literature. However, ruthenium-catalyzed enyne metathesis provides a powerful method for the synthesis of 1,3-dienes, which are key precursors for trienes. This process involves a bond reorganization between an alkyne and an alkene. Furthermore, ruthenium complexes are known to catalyze the dimerization of terminal alkynes, which can lead to the formation of enynes, valuable building blocks for more complex conjugated systems.
Cobalt catalysis offers a cost-effective and often complementary alternative to palladium and ruthenium for cross-coupling reactions. Cobalt complexes can catalyze a variety of C-C bond-forming reactions, including the coupling of alkynes and alkenes. For instance, cobalt complexes have been shown to regio- and stereoselectively catalyze the intermolecular coupling of alkynes with styrenes to produce substituted 1,3-dienes. A proposed mechanism involves the reduction of Co(II) to Co(I), followed by coordination of the alkyne and alkene, oxidative cyclometalation to form a cobaltacyclopentene intermediate, β-hydride elimination, and reductive elimination to afford the 1,3-diene product. Additionally, cobalt-catalyzed reductive coupling of alkynes and allenyl carbonates has been developed as a method to access skipped dienes and trienes.
Olefination and Metathesis Approaches
Olefination reactions are fundamental transformations in organic synthesis for the construction of carbon-carbon double bonds and are particularly valuable for the synthesis of polyenes.
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent). wikipedia.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes. For the synthesis of a conjugated triene like this compound, a sequential Wittig strategy could be employed, or a dienyl phosphonium ylide could be reacted with an appropriate aldehyde.
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes phosphonate carbanions, which are more nucleophilic and less basic than the corresponding phosphonium ylides. thieme-connect.comwikipedia.org A significant advantage of the HWE reaction is that it generally provides the thermodynamically more stable (E)-alkene with high selectivity. thieme-connect.comwikipedia.org The water-soluble phosphate byproduct is also more easily removed than the triphenylphosphine oxide generated in the Wittig reaction. wikipedia.org The synthesis of conjugated trienes can be achieved with excellent stereocontrol using the HWE reaction. thieme-connect.com
The Julia olefination , and its more modern variations like the Julia-Kocienski olefination, involves the reaction of a phenyl sulfone with an aldehyde or ketone. gla.ac.ukwikipedia.orgorganic-chemistry.org The classical Julia-Lythgoe olefination typically proceeds via a two-step process involving the formation of a β-alkoxy sulfone intermediate followed by reductive elimination to form the alkene, usually with high (E)-selectivity. organic-chemistry.org The Julia-Kocienski modification allows for a one-pot procedure with high stereoselectivity. gla.ac.uk This methodology has been successfully applied to the synthesis of complex molecules containing conjugated diene and triene moieties. gla.ac.uk
A plausible synthetic route to this compound using one of these olefination methods could involve the reaction of a C6 dienal, such as 6-methylhepta-2,6-dienal, with a C3 ylide or phosphonate.
| Olefination Reaction | Key Reagents | Typical Product Stereochemistry | Key Features |
| Wittig Reaction | Aldehyde/Ketone, Phosphonium Ylide | (E) for stabilized ylides, (Z) for non-stabilized ylides. wikipedia.org | Versatile for C=C bond formation. |
| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate Carbanion | Predominantly (E)-alkenes. thieme-connect.comwikipedia.org | High (E)-selectivity, easy byproduct removal. thieme-connect.comwikipedia.org |
| Julia Olefination | Aldehyde/Ketone, Phenyl Sulfone | High (E)-selectivity. gla.ac.ukorganic-chemistry.org | Good for complex molecules, one-pot modifications available. gla.ac.uk |
Enyne and Diene Cross-Metathesis
Enyne metathesis is a powerful reaction for the formation of 1,3-dienes, catalyzed by ruthenium carbene complexes. nih.govchim.it Cross-metathesis between an alkyne and an alkene, such as ethylene, provides a direct route to conjugated dienes. organic-chemistry.orgmdpi.com The use of second-generation ruthenium catalysts with N-heterocyclic carbene (NHC) ligands has significantly improved the efficiency and substrate scope of this transformation, allowing for the synthesis of various 1,3-dienes from alkynes and ethylene under mild conditions. organic-chemistry.org
The reaction conditions for enyne metathesis are highly dependent on the substituents of the terminal alkyne. nsf.gov For instance, the synthesis of 1,3-dienes from terminal alkynes and ethylene can be optimized by adjusting parameters such as catalyst loading, temperature, and ethylene pressure to achieve high turnover numbers and yields. nsf.gov While many examples exist for aliphatic alkynes, the use of aromatic alkynes in enyne cross-metathesis has been less explored. mdpi.com However, it has been demonstrated that 2,3-diarylbuta-1,3-dienes can be prepared from diarylacetylenes and ethylene using a second-generation Hoveyda catalyst. mdpi.com
The general mechanism of enyne metathesis involves the reaction of an alkene and an alkyne catalyzed by a ruthenium complex, leading to the formation of a conjugated 1,3-diene system. chim.it This methodology has been widely applied in both intramolecular (ring-closing enyne metathesis, RCEYM) and intermolecular (enyne cross-metathesis, EYCM) variations for the synthesis of a diverse range of compounds. chim.it
| Reactants | Catalyst | Product | Reference |
| Alkyne and Ethylene | Ruthenium NHC carbene complex | 1,3-Diene | organic-chemistry.org |
| Terminal Alkyne and Ethylene | IMes(Cl)2Ru(=CHC6H4OiPr) | 2-Functionalized butadiene | nsf.gov |
| Diarylacetylene and Ethylene | Second generation Hoveyda catalyst | 2,3-Diarylbuta-1,3-diene | mdpi.com |
Rearrangement and Ring-Opening Pathways
Rearrangement and ring-opening reactions of strained carbocyclic systems provide alternative and powerful strategies for the synthesis of acyclic trienes. These methods often involve the cleavage of C-C single bonds, transforming cyclic precursors into linear, unsaturated structures. nih.gov
Cyclopropane derivatives are valuable precursors in organic synthesis due to the inherent ring strain of the three-membered ring, which facilitates ring-opening reactions. beilstein-journals.org The cleavage of a C-C bond in a cyclopropane ring can lead to the formation of acyclic structures, and when combined with other transformations, can be a powerful tool for constructing complex molecules. nih.gov
Donor-acceptor (D-A) cyclopropanes are particularly useful substrates for ring-opening reactions, which can be catalyzed by Lewis acids or Brønsted acids. researchgate.netacs.org These reactions often proceed through the formation of a zwitterionic intermediate, which can then be trapped by a variety of nucleophiles to afford functionalized acyclic products. The development of enantioselective methods for the ring-opening of cyclopropanes has expanded the utility of this strategy for the synthesis of chiral building blocks. scispace.com
The reactivity of cyclopropanes can be further enhanced by the presence of unsaturation, as seen in vinylcyclopropanes and alkylidenecyclopropanes. scispace.com The ring-opening of these systems can be triggered by various reagents and reaction conditions, leading to the formation of diverse acyclic structures.
| Cyclopropane Type | Reaction | Product | Reference |
| Donor-Acceptor Cyclopropane | Nucleophilic Ring Opening | Functionalized Acyclic Compound | acs.org |
| Non-chiral Cyclopropane | Enantioselective Ring Opening | Enantioenriched Building Block | scispace.com |
| Vinylcyclopropane | Ruthenium-catalyzed [5+2] cycloaddition | Acyclic compound via organoruthenium intermediate | nih.gov |
The cleavage of unstrained C-C σ-bonds can also be a viable strategy for the synthesis of acyclic compounds. Base-promoted C-C bond cleavage reactions offer a transition-metal-free approach to forming new C-C bonds. rsc.orgrsc.org For example, the selective cleavage of a C(CO)-C(sp2) bond in N-propargyl β-enaminones can be achieved under basic conditions, leading to the formation of trisubstituted pyrroles. rsc.org While this specific example leads to a heterocyclic compound, the underlying principle of base-promoted C-C bond cleavage can be adapted to the synthesis of acyclic systems.
Recent advancements have also demonstrated the utility of C-C bond cleavage of ketoxime esters, which can be initiated by single-electron transfer to generate radical intermediates that subsequently undergo C-C bond scission. mdpi.com Although historically less common in organic synthesis, methods utilizing C-C bond cleavage are gaining prominence. organic-chemistry.org
Synthesis of Branched Acyclic Triene Structures: Analogues and Derivatives of this compound
The construction of branched acyclic trienes, such as analogues of this compound, requires synthetic strategies that allow for precise control over the placement of substituents along the polyene chain.
Modular assembly strategies offer a powerful and flexible approach to the synthesis of complex molecules by combining smaller, well-defined building blocks. columbia.edunih.gov This concept can be applied to the synthesis of polyenes, where different unsaturated fragments are coupled together to construct the desired triene structure.
This approach allows for the systematic variation of the structure by simply changing the building blocks used in the assembly process. For instance, a biomimetic approach inspired by the growth of coral skeletons has been used to develop a construction system based on timber plate building blocks, demonstrating the power of modular assembly in creating complex structures. alaneskildsen.com In chemical synthesis, modular assembly of hierarchically structured polymers has been achieved using a toolkit of molecular building blocks and a common coupling chemistry. columbia.edu A similar strategy can be envisioned for the synthesis of branched acyclic trienes, where different alkene- and alkyne-containing fragments are coupled in a stepwise manner to build the final product.
| Assembly Strategy | Key Features | Application | Reference |
| Modular Assembly of Hierarchically Structured Polymers | Use of molecular building blocks and common coupling chemistry | Synthesis of complex polymers | columbia.edu |
| Enzyme-promoted assembly | Hetero-bifunctional protein building blocks and selective linkers | Construction of precisely defined megamolecules | nih.gov |
| Polyphenol-functionalized building blocks | Surface functionalization to facilitate superstructure construction | Modular assembly of superstructures | researchgate.net |
Annulation reactions, which involve the formation of a new ring from one or more acyclic precursors, can also be adapted for the synthesis of acyclic trienes. scripps.edu While the primary outcome of an annulation is a cyclic product, subsequent ring-opening of the newly formed ring can provide access to acyclic structures.
A stereoselective annulation reaction between 4-hydroxy-1,6-enynes and TMS-alkynes has been developed to produce cross-conjugated triene-containing hydroindanes. nih.govnih.govacs.org This reaction proceeds through a metallacycle-mediated cascade process. nih.gov Although this method yields a cyclic triene, the principles of combining acyclic precursors to generate complex unsaturation can be applied to the synthesis of acyclic trienes through modified reaction pathways or subsequent transformations.
| Reactants | Reaction Type | Product | Reference |
| 4-hydroxy-1,6-enynes and TMS-alkynes | Stereoselective annulation | Cross-conjugated triene-containing hydroindanes | nih.govnih.govacs.org |
Control of Alkyl Branching in Polyene Synthesis
The introduction of alkyl branches, such as the methyl group at the C8 position in this compound, requires synthetic methods that offer high levels of regiocontrol. The synthesis of a structurally related compound, 8-methylnonane-1,6,7-trien-4-one, provides insights into methodologies for constructing such branched acyclic systems. The synthesis of this allenic ketone was achieved starting from simple, commercially available materials researchgate.net. This approach highlights the feasibility of building complex acyclic frameworks with controlled alkyl branching.
One of the key challenges in polyene synthesis is to control the molecular weight and branching during polymerization. In the context of acyclic triene metathesis (ATMET), the use of chain-stoppers like methyl acrylate has been shown to control the molecular weight of branched polymers derived from triglycerides. This demonstrates a method for managing the extent of branching in a one-pot polymerization process.
Modern synthetic strategies often employ transition metal catalysis to achieve high selectivity. For instance, cobalt-catalyzed [2+2] cycloadditions of vinylidenes and alkynes generate cobaltacyclobutene intermediates. These intermediates can be intercepted to form a variety of acyclic and cyclic polyenes, showcasing a method for creating diverse and complex branched structures. The divergent reactivity of these metallacycle intermediates serves as a strategic point for the selective synthesis of varied polyunsaturated carbon frameworks.
The table below summarizes different approaches to control alkyl branching in the synthesis of polyenes.
| Methodology | Key Features | Potential Application for this compound |
| Synthesis from Simple Precursors | Stepwise construction of the carbon backbone. | Allows for the precise placement of the methyl group at the C8 position. |
| Acyclic Triene Metathesis (ATMET) | Use of chain-stoppers to control molecular weight and branching. | Could potentially be adapted for the controlled synthesis of oligomers with the desired branching. |
| Transition Metal Catalysis | Generation of reactive metallacycle intermediates for divergent synthesis. | Offers a pathway to introduce the terminal methyl group and control the overall structure. |
Enantioselective and Regioselective Control in Triene Synthesis
Achieving enantioselective and regioselective control in the synthesis of acyclic trienes is crucial for accessing specific isomers with desired properties. While direct stereoselective syntheses of this compound are not extensively documented, general principles from related synthetic challenges can be applied.
The synthesis of complex molecules often relies on the strategic use of catalysts and chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, cobalt-catalyzed reactions that proceed through metallacycle intermediates can be influenced by the ligand environment around the metal center. The choice of ligands can dictate the facial selectivity of subsequent reactions, leading to the formation of a specific enantiomer. In the context of forming the trisubstituted double bond at the C8 position of this compound, a stereoselective approach would be necessary to control the E/Z geometry.
Furthermore, the regioselectivity of bond formation is a critical aspect. The synthesis of 8-methylnonane-1,6,7-trien-4-one demonstrates the construction of a specific constitutional isomer researchgate.net. This level of control is often achieved by the careful choice of reactants and reaction conditions that favor the formation of one regioisomer over others. For example, in coupling reactions to form the triene system, the reactivity of different positions in the molecule can be modulated by protecting groups or by the electronic nature of the substituents.
The following table outlines key considerations for achieving stereocontrol in the synthesis of acyclic trienes.
| Control Type | Synthetic Strategy | Relevance to this compound Synthesis |
| Enantioselectivity | Use of chiral catalysts or auxiliaries. | Would be critical if any of the carbon atoms in the backbone were to be stereocenters. |
| Regioselectivity | Directing groups, steric hindrance, electronic effects. | Essential for the correct placement of the double bonds and the methyl substituent. |
| Diastereoselectivity (E/Z) | Stereoselective olefination reactions (e.g., Wittig, Horner-Wadsworth-Emmons). | Crucial for controlling the geometry of the C1-C2, C3-C4, and C8-C9 double bonds. |
Applications in Advanced Organic Synthesis
Trienes as Key Intermediates in Natural Product Synthesis
The strategic placement of multiple double bonds within a single molecule is a cornerstone of modern synthetic chemistry, allowing for the rapid assembly of complex carbon skeletons found in nature. Acyclic trienes, such as 8-Methylnona-1,3,8-triene, serve as powerful precursors, enabling chemists to orchestrate sequential cyclization reactions to build intricate polycyclic and terpenoid structures.
The dual reactivity of this compound—possessing both a conjugated diene and an isolated alkene—makes it an ideal substrate for constructing polycyclic systems through sequential cycloaddition and cyclization reactions. The 1,3-diene moiety is primed to participate in pericyclic reactions, most notably the Diels-Alder reaction, to form a six-membered ring. The remaining terminal double bond can then be engaged in a subsequent ring-forming event.
A representative synthetic strategy involves an initial intermolecular Diels-Alder reaction. The conjugated diene of this compound can react with a suitable dienophile, such as maleic anhydride, to form a cyclohexene (B86901) derivative. This reaction establishes the first ring of the polycyclic target. The pendant side chain, which still contains the 8-methyl-8-ene group, is then perfectly positioned for a second cyclization. This can be achieved through various methods, such as an intramolecular Heck reaction or, more commonly, a ring-closing metathesis (RCM) reaction using a ruthenium-based catalyst (e.g., Grubbs' catalyst). This RCM step would form a second ring fused or bridged to the first, demonstrating the utility of this triene in rapidly building molecular complexity from a simple acyclic precursor.
Table 1: Potential Sequential Reactions for Polycycle Synthesis using this compound This table is interactive. Click on headers to sort.
| Step | Reaction Type | Reactive Site on Triene | Reagent/Catalyst Example | Resulting Structure |
| 1 | Intermolecular Diels-Alder | C1-C4 Conjugated Diene | Maleic Anhydride | Monocyclic cyclohexene adduct |
| 2 | Ring-Closing Metathesis (RCM) | Terminal C8-ene and a newly introduced alkene | Grubbs' Catalyst | Bicyclic framework |
| 1 | [4+2] Cycloaddition | C1-C4 Conjugated Diene | Acrolein | Functionalized cyclohexene |
| 2 | Intramolecular Ene Reaction | Terminal C8-ene and an internal carbonyl | Lewis Acid (e.g., TiCl₄) | Fused or bridged bicyclic system |
Terpenoids are a vast class of natural products built from isoprene (B109036) units. This compound, as a C10 compound, is a constitutional isomer of many acyclic monoterpenes like myrcene (B1677589) and ocimene. Its structure, particularly the 2-methyl-1-propene (isobutenyl) terminus, mimics the "head" unit of a terpene precursor. This structural similarity allows it to be used in biomimetic syntheses that replicate the cationic cyclization cascades observed in nature.
For instance, the acid-catalyzed cyclization of terpene precursors like geranyl pyrophosphate leads to a variety of monocyclic and bicyclic monoterpenes. In a similar vein, selective protonation or electrophilic activation of the terminal double bond of this compound could initiate a cationic cascade. The resulting tertiary carbocation at C8 could be trapped intramolecularly by the conjugated diene system, leading to the formation of five- or six-membered rings characteristic of terpenoid skeletons. The stereochemical outcome of such cyclizations can often be controlled by the geometry of the diene and the reaction conditions, providing a pathway to specific terpenoid frameworks.
Integration into Functional Materials and Polymers
The presence of three distinct double bonds provides this compound with significant potential as a monomer or cross-linking agent in polymer science. The reactivity of each double bond can be selectively addressed to control the final polymer architecture and properties.
Conjugated Diene Polymerization: The 1,3-diene system can undergo 1,4-addition polymerization, similar to butadiene or isoprene, to form a linear polymer with repeating units containing a C2-C3 double bond in the backbone. This process, often initiated by radical or anionic methods, would produce a material analogous to polybutadiene, potentially exhibiting elastomeric properties. The pendant side chain containing the isolated C8 double bond would remain, offering sites for subsequent cross-linking or post-polymerization functionalization.
Terminal Alkene Polymerization: The isolated 1,1-disubstituted double bond at C8 can be targeted by specific polymerization techniques, such as coordination polymerization using Ziegler-Natta or metallocene catalysts.
Cross-linking Agent: Due to its multiple reactive sites, this compound can be used as a cross-linking agent in copolymerizations with other monomers like styrene (B11656) or ethylene. Its incorporation into a polymer chain introduces unsaturated sites that can be vulcanized or cross-linked, enhancing the material's thermal stability, rigidity, and solvent resistance.
Table 2: Comparison of Potential Polymerization Pathways for this compound This table is interactive. Click on headers to sort.
| Polymerization Method | Targeted Double Bond(s) | Typical Initiator/Catalyst | Resulting Polymer Feature |
| Anionic Polymerization | C1-C4 Conjugated Diene | Organolithium (e.g., n-BuLi) | Linear chain with backbone C=C and pendant alkene side chains |
| Radical Polymerization | C1-C4 Conjugated Diene | AIBN, Benzoyl Peroxide | Branched/linear chain with backbone C=C and pendant alkene side chains |
| Coordination Polymerization | C8-C9 Terminal Alkene | Ziegler-Natta Catalyst | Linear chain with saturated backbone and pendant diene side chains |
| Copolymerization/Cross-linking | All three double bonds | Various (Radical, etc.) | Cross-linked network with high structural integrity |
Role in Chiral Molecule Synthesis
The prochiral nature of the double bonds in this compound makes it an excellent substrate for asymmetric catalysis, enabling the synthesis of enantiomerically enriched molecules. Each of the three double bonds can be selectively functionalized to install new stereocenters with high fidelity.
Asymmetric Epoxidation/Dihydroxylation: The isolated C8-C9 double bond is an ideal target for Sharpless Asymmetric Epoxidation (if allylic) or Dihydroxylation. Using osmium tetroxide with a chiral ligand (e.g., (DHQ)₂PHAL), this double bond can be converted into a chiral diol. Similarly, the C1-C2 double bond of the conjugated system can be selectively targeted under carefully controlled conditions. The creation of these stereocenters transforms the achiral triene into a valuable chiral building block.
Asymmetric Diels-Alder Reaction: The C1-C4 diene can participate in a Diels-Alder reaction catalyzed by a chiral Lewis acid. When reacting with a prochiral dienophile, this catalytic approach can induce high levels of diastereo- and enantioselectivity, directly forming a chiral cyclic product with multiple, well-defined stereocenters.
The ability to sequentially perform different asymmetric transformations on the various double bonds allows for the construction of complex acyclic and cyclic molecules with precise stereochemical control, which is of paramount importance in the synthesis of pharmaceuticals and other bioactive compounds.
Table 3: Asymmetric Transformations on this compound This table is interactive. Click on headers to sort.
| Asymmetric Reaction | Targeted Double Bond(s) | Chiral Reagent/Catalyst Example | Stereocenters Created |
| Sharpless Dihydroxylation | C8=C(CH₃)₂ (Terminal Alkene) | AD-mix-β / OsO₄ | Chiral tertiary alcohol at C8 |
| Asymmetric Epoxidation | C1=C2 (Conjugated Diene) | Jacobsen's Catalyst | Chiral epoxide at C1-C2 |
| Asymmetric Diels-Alder | C1-C4 (Conjugated Diene) | Chiral Boron or Copper Lewis Acid | Up to four stereocenters in the new ring |
| Asymmetric Hydrogenation | C1=C2 or C3=C4 | Chiral Rhodium or Ruthenium complexes (e.g., BINAP-Ru) | One or two stereocenters (e.g., at C2, C3) |
Future Research Directions and Unresolved Challenges
Development of More Sustainable and Atom-Economical Synthetic Routes
A primary challenge in polyene synthesis is the reliance on classical methods that often lack atom economy, such as the Wittig and Julia olefinations, which generate stoichiometric phosphine (B1218219) oxide or sulfone byproducts. nih.gov The future of triene synthesis lies in the development of catalytic, atom-economical alternatives that maximize the incorporation of reactant atoms into the final product.
Key areas of research include:
Transition Metal-Catalyzed Isomerization: Isomerization of unactivated alkynes using transition-metal complexes is a highly atom-economical approach for creating 1,3-dienes, which can be extended to triene systems. mdpi.com Cobalt-catalyzed isomerization of dienes, for instance, provides an operationally simple route to access specific E,E stereoisomers from E/Z mixtures. organic-chemistry.org
Cross-Dehydrogenative Coupling (CDC): Direct C-H activation and coupling of two alkenes (oxidative Heck reaction) represents a pinnacle of atom economy, as it avoids pre-functionalization of the substrates. rsc.org Expanding these methods to the stereoselective synthesis of trienes from simpler dienes and alkenes is a significant future goal. rsc.org
Olefin Metathesis: Metathesis reactions offer a powerful tool for constructing complex polyenes from renewable feedstocks. researchgate.net Research into ruthenium-based catalysts capable of efficiently performing cross-metathesis on conjugated polyenes, such as those derived from tung oil, could provide a sustainable pathway to valuable chemicals. researchgate.net
Table 1: Comparison of Sustainable Synthetic Strategies for Trienes
| Method | Description | Advantages | Challenges |
|---|---|---|---|
| Catalytic Isomerization | Rearrangement of double and triple bonds within a molecule to form a conjugated system. mdpi.com | 100% atom economy, uses readily available starting materials. organic-chemistry.org | Control of stereoselectivity, substrate scope limitations. |
| C-H Activation/CDC | Direct formation of C-C bonds from two C-H bonds, often catalyzed by palladium. rsc.org | High atom economy, avoids pre-functionalization, reduces synthetic steps. rsc.org | Regio- and stereoselectivity, harsh reaction conditions, catalyst stability. |
| Olefin Metathesis | Catalytic redistribution of olefinic bonds to form new alkenes. researchgate.net | Access to complex molecules, potential use of renewable feedstocks. researchgate.net | Catalyst sensitivity to functional groups, control over E/Z selectivity. |
Exploration of Novel Catalytic Systems for Triene Transformations
The transformation of trienes into more complex polycyclic structures is a powerful strategy in natural product synthesis. sioc-journal.cn Future work will focus on discovering novel catalytic systems that can control the intricate reactivity of these flexible molecules.
Asymmetric Cyclization Catalysts: Developing chiral catalysts for reactions like the Diels-Alder cyclization of trienes is a major goal. organic-chemistry.org While systems like chiral cyclopentadienylruthenium (CpRu) complexes have been explored for various cyclizations, their application to triene systems to create complex stereochemical arrays remains an area for growth. stanford.edu
Photocatalysis and Electrocatalysis: Light and electricity offer alternative, green stimuli for inducing chemical transformations. mdpi.com Research into photoredox catalysis for C-H functionalization or electrochemically-induced triene cyclizations could unlock novel reaction pathways that are inaccessible through traditional thermal methods. mdpi.commdpi.com The use of electrochemical oxidation as a stimulus for triene cyclisation in Donor-Acceptor Stenhouse Adducts (DASAs) has shown it can be more effective than photo-irradiation for certain substrates. mdpi.com
Multi-metallic and Frustrated Lewis Pair (FLP) Catalysis: Systems involving more than one metal center or combinations of Lewis acids and bases can exhibit unique reactivity. researchgate.net Exploring these catalysts for triene transformations could lead to unprecedented control over reaction pathways and selectivity.
Table 2: Emerging Catalytic Systems for Triene Chemistry
| Catalytic System | Potential Application | Key Research Goal |
|---|---|---|
| Chiral Transition Metals (e.g., Ru, Rh, Pd) | Asymmetric Diels-Alder, cycloisomerization, and cascade reactions. organic-chemistry.orgstanford.edu | High enantioselectivity and diastereoselectivity in polycycle synthesis. |
| Photoredox Catalysis | C(sp²)−H/C(sp²) cross-coupling of dienes and alkenes. mdpi.com | Developing mild, oxidant-free conditions for triene synthesis. |
| Electrocatalysis | Controlled cyclization of triene systems. mdpi.com | Achieving reversible and efficient switching between linear and cyclic forms. |
Advanced Computational Modeling for Predicting Complex Triene Reactivity
The high conformational flexibility and complex potential energy surfaces of trienes make their reactivity difficult to predict experimentally. Advanced computational modeling is an indispensable tool for overcoming this challenge.
Future research will leverage computational chemistry to:
Predict Reaction Outcomes: Using Density Functional Theory (DFT), chemists can model transition states for reactions like intramolecular Diels-Alder (IMDA) cyclizations to predict regio- and stereochemical outcomes. researchgate.netresearchgate.net This is crucial for designing synthetic routes to complex polycyclic targets.
Elucidate Reaction Mechanisms: Computational studies can reveal the step-by-step mechanism of complex catalytic cycles or pericyclic cascades. nih.govwiley.com For example, modeling can determine whether a reaction proceeds through a concerted or stepwise pathway, which is critical for optimizing reaction conditions. researchgate.net
Design Novel Reagents and Catalysts: By understanding the electronic and steric factors that govern reactivity, computational models can guide the design of new dienophiles, dienes, or catalysts with enhanced selectivity and efficiency. nih.gov DFT calculations have been used to analyze reactivity and regioselectivity in polar Diels-Alder reactions, aiding in the synthesis of isoquinoline (B145761) derivatives. researchgate.net Furthermore, computational analysis of NMR chemical shifts can help in the unequivocal assignment of geometric isomers of triene-containing compounds. mdpi.com
Enhanced Stereocontrol in the Synthesis of Highly Substituted Trienes
Controlling the geometry (E/Z) of every double bond in a highly substituted triene is one of the most significant challenges in polyene synthesis. nih.govacs.org While significant progress has been made, achieving perfect stereocontrol remains an unresolved issue.
Future efforts will concentrate on:
Iterative Cross-Coupling: Building block-based approaches, such as the iterative cross-coupling of bifunctional MIDA boronate building blocks, offer a systematic and highly controllable method for constructing polyenes with defined stereochemistry. nih.gov Expanding the library of building blocks will be key to accessing a wider range of natural product motifs. nih.gov
Substrate and Reagent Control: Fine-tuning the steric and electronic properties of substrates and reagents in classical olefination reactions continues to be a fruitful area of research. For example, the Julia-Kocienski reaction's stereochemical outcome is highly dependent on the aldehyde substrate, offering a lever for controlling selectivity. mdpi.com A versatile strategy for constructing conjugated E,E,Z-trienes has been developed utilizing methods like the Sonogashira cross-coupling and a Z-selective Wittig olefination. nih.gov
Table 3: Strategies for Stereocontrol in Triene Synthesis
| Strategy | Method Example | Primary Goal | Reference |
|---|---|---|---|
| Iterative Synthesis | Iterative Suzuki-Miyaura coupling with MIDA boronates. | Programmed synthesis of polyenes with complete stereochemical control. | nih.gov |
| Stereoselective Olefination | Z-selective Wittig or Julia-Kocienski reactions. | Controlling the geometry of a newly formed double bond. | mdpi.comnih.gov |
| Intramolecular Cycloaddition | Transannular Diels-Alder reaction of a macrocyclic triene. | Using conformational constraints to dictate the stereochemistry of multiple new centers. | cdnsciencepub.com |
| Catalytic Stereoconvergence | Cobalt-catalyzed isomerization of a diene mixture. | Converting an E/Z mixture into a single stereoisomer. | organic-chemistry.org |
Q & A
Basic Research Questions
Q. How can 8-Methylnona-1,3,8-triene be structurally characterized using spectroscopic methods?
- Methodological Answer : Combine NMR (¹H and ¹³C), IR, and gas-liquid chromatography (GLC) for structural elucidation. For example:
- ¹H NMR : Identify olefinic protons (δ 4.0–6.0 ppm) and methyl groups (δ 0.8–1.5 ppm). Evidence from synthetic intermediates (e.g., bicyclic ketones) shows distinct splitting patterns for allylic protons .
- IR : Confirm double bonds (C=C stretching at ~1650 cm⁻¹) and ketone groups (if present, C=O at ~1700 cm⁻¹) .
- GLC : Use polar columns (e.g., SP 2100) to resolve isomers and quantify purity .
Q. What retrosynthetic strategies are proposed for synthesizing this compound derivatives?
- Methodological Answer : Target bicyclic ketones (e.g., bicyclo[3.3.0]octanone) as precursors. For example:
- Use carbocation rearrangements (e.g., acid-catalyzed HBr treatment) to generate intermediates like 8-methylnonane-1,6,7-trien-4-one .
- Apply allylzinc bromide or thioketal protection to stabilize reactive intermediates .
Advanced Research Questions
Q. How can synthetic yields of this compound intermediates be optimized?
- Methodological Answer : Improve bromopentadiene precursor synthesis (e.g., 4-methyl-2,3-pentadien-1-ol) to reduce linearity in multi-step routes. Key steps:
- Optimize Jones oxidation (CrO₃) for ketone formation .
- Scale-up thioketal-protected intermediates (e.g., compound 24) to enhance stability and yield .
Q. What analytical discrepancies arise in predicting vs. experimental physicochemical properties of this compound?
- Methodological Answer : Compare computational predictions (e.g., logP = 4.15 ) with experimental HPLC retention times. For example:
- Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to validate hydrophobicity. Adjust mobile phase pH to resolve co-eluting isomers .
Q. How can biosynthetic pathways of this compound in plants be studied?
- Methodological Answer : Trace biosynthetic precursors (e.g., p-menthane) using isotopic labeling (¹³C-glucose) and GC-MS. For instance:
- Monitor terpene synthase activity in parsley or dill extracts to identify enzymes converting p-menthane to trienes .
Q. What computational tools are suitable for modeling this compound's conformational dynamics?
- Methodological Answer : Apply QSPR (Quantitative Structure-Property Relationship) models and molecular dynamics simulations. Steps include:
- Generate 3D conformers from SDF files (e.g., CC-DPS datasets) .
- Compare torsional energy barriers of rotatable bonds (e.g., C1-C6) with experimental IR data .
Data Contradiction Analysis
Q. How to resolve conflicting reports on this compound's bioactivity as a flavor biomarker?
- Methodological Answer : Validate via metabolomic profiling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
